N-butylthian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a building block in organic synthesis and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylthian-4-amine can be synthesized through several methods. One common approach involves the reaction of butylamine with tetrahydrothiopyran . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for mass production. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-butylthian-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides for substitution reactions
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution
Scientific Research Applications
N-butylthian-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-butylthian-4-amine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it useful in the synthesis of complex molecules and in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- N-methylthian-4-amine
- N-ethylthian-4-amine
- N-propylthian-4-amine
Uniqueness
N-butylthian-4-amine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N-butylthian-4-amine |
InChI |
InChI=1S/C9H19NS/c1-2-3-6-10-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3 |
InChI Key |
LWEYDAZGQAXQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.